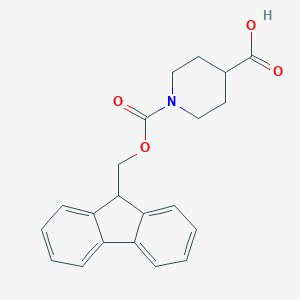

Fmoc-Inp-OH

Descripción general

Descripción

Fmoc-Inp-OH, also known as N-Fmoc-isonipecotic acid, is a compound used in the preparation of a functionally biased ghrelin receptor agonist . The fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group used in organic synthesis .

Synthesis Analysis

This compound is synthesized using Fmoc Solid Phase Peptide Synthesis . This method involves the construction of a peptide chain on an insoluble solid support, which allows for easy separation of intermediate peptides from soluble reagents and solvents . The process involves several steps, including the removal of the temporary protecting group, the introduction of the second amino acid, and the removal of excess reagents .

Molecular Structure Analysis

The molecular formula of this compound is C21H21NO4 . It has an average mass of 351.396 Da and a monoisotopic mass of 351.147064 Da . The structure of this compound involves a piperidine ring attached to a fluorenylmethoxycarbonyl group .

Chemical Reactions Analysis

The Fmoc group in this compound is rapidly removed by base . This property makes it suitable for use in organic synthesis, where it serves as a protecting group for amines .

Physical And Chemical Properties Analysis

This compound is a white powder with a melting point of approximately 190°C . It has a density of 1.3±0.1 g/cm³, a boiling point of 561.6±43.0°C at 760 mmHg, and a vapour pressure of 0.0±1.6 mmHg at 25°C .

Aplicaciones Científicas De Investigación

Síntesis de Péptidos

Fmoc-Inp-OH se usa comúnmente en la síntesis de péptidos . El grupo Fmoc (Fluorenylmethyloxycarbonyl) es un grupo protector utilizado en la síntesis de péptidos en fase sólida. Se puede eliminar en condiciones básicas suaves, lo que lo hace adecuado para la construcción de péptidos de forma escalonada .

Bloque de Construcción para Bibliotecas de Péptidos Anti-Trombóticos

This compound se ha utilizado como un bloque de construcción para bibliotecas de péptidos anti-trombóticos . Estas bibliotecas son colecciones de péptidos que se han sintetizado para inhibir la trombosis, la formación de coágulos de sangre dentro de los vasos sanguíneos. Esto tiene aplicaciones potenciales en el tratamiento de enfermedades cardiovasculares .

Formación de Hidrogel

Los aminoácidos funcionalizados con Fmoc, incluido this compound, se han utilizado para construir hidrogeles . Estos hidrogeles tienen una amplia gama de aplicaciones, incluida la administración de fármacos, la ingeniería de tejidos y como medio para el cultivo celular .

Gelificación Ambidiestra Controlada por pH

Una entidad Fmoc adicional en la L-lisina difuncionalizada con di-Fmoc induce la gelificación ambidiestra controlada por pH . Esto significa que el proceso de gelificación se puede controlar ajustando el pH, lo que podría ser útil en varias aplicaciones, como la liberación controlada de fármacos .

Alta Estabilidad Térmica

This compound exhibe alta estabilidad térmica . Esto lo hace adecuado para aplicaciones que requieren estabilidad en condiciones de alta temperatura

Mecanismo De Acción

Target of Action

Fmoc-Inp-OH, also known as FMOC-ISONIPECOTIC ACID, is primarily used as a protecting group for amines in peptide synthesis . The compound’s primary targets are the amine groups present in the peptide chain .

Mode of Action

This compound interacts with its targets (amine groups) through a process known as Fmoc protection . This involves the introduction of the Fmoc group to the amine by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of a Fmoc carbamate , which serves to protect the amine group during peptide synthesis .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the solid-phase peptide synthesis (SPPS) . The Fmoc group serves as a temporary protecting group for the amine at the N-terminus in SPPS .

Result of Action

The primary result of this compound’s action is the protection of amine groups during peptide synthesis . This allows for the selective addition of amino acids to the peptide chain without unwanted side reactions . Once the peptide synthesis is complete, the Fmoc group can be removed, revealing the original amine group .

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the Fmoc group is base-labile , meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . The temperature and pH of the environment can also influence the efficiency of the Fmoc protection and deprotection processes .

Safety and Hazards

Fmoc-Inp-OH is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) . It is recommended to avoid breathing its mist, gas, or vapours, and to avoid contact with skin and eyes .

Análisis Bioquímico

Biochemical Properties

Fmoc-Inp-OH interacts with various enzymes, proteins, and other biomolecules . It is frequently used as a protecting group for amines, where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride . The interactions of this compound are driven by the hydrophobic and π-π stacking interactions of the fluorenyl rings .

Cellular Effects

It is known that certain types of Fmoc-modified biomolecules can discourage cell adhesion and slow down cell growth .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It is rapidly removed by base, and piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Temporal Effects in Laboratory Settings

It is known that the Fmoc group allows for rapid and efficient synthesis of peptides, including ones of significant size and complexity .

Metabolic Pathways

The metabolic pathways involving this compound are complex and involve interactions with various enzymes and cofactors

Propiedades

IUPAC Name |

1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c23-20(24)14-9-11-22(12-10-14)21(25)26-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,9-13H2,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJYOOHSQOIDDOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371400 | |

| Record name | 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

148928-15-8 | |

| Record name | 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

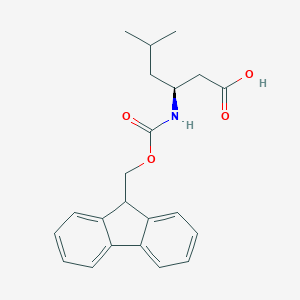

Synthesis routes and methods I

Procedure details

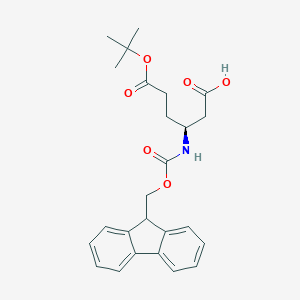

Synthesis routes and methods II

Procedure details

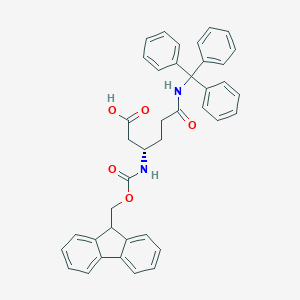

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

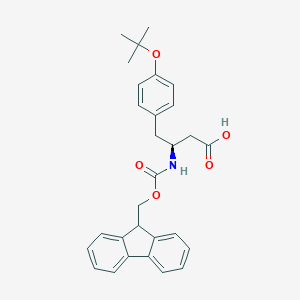

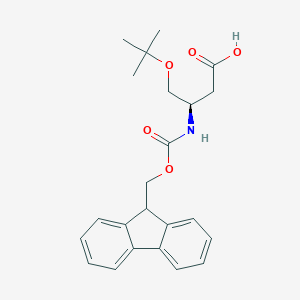

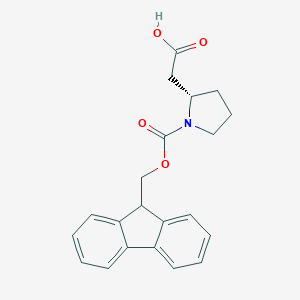

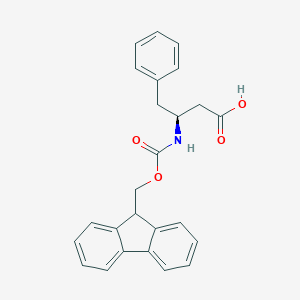

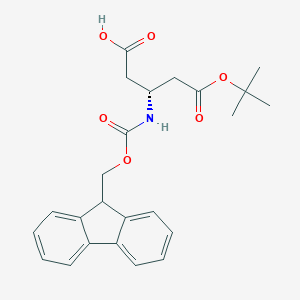

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(7Z)-3-(4-methylphenyl)-7-[(4-methylphenyl)methylidene]-2-propyl-3a,4-dihydro-3H-thiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B557486.png)